molecular formula C13H21NO4 B1448264 tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate CAS No. 1443981-42-7

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate

Cat. No.: B1448264
CAS No.: 1443981-42-7
M. Wt: 255.31 g/mol
InChI Key: DTCPYAYFIIDLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate: is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is characterized by the presence of a furan ring, a methoxypropyl group, and a tert-butyl carbamate moiety. This compound is used in various chemical and biological research applications due to its unique structural properties.

Chemical Reactions Analysis

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the methoxypropyl group contribute to its binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing the active amine, which then exerts its biological effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate include:

  • tert-butyl N-(furan-2-yl)carbamate
  • tert-butyl N-[2-amino-1-(furan-2-yl)propyl]carbamate
  • tert-butyl N-[1-(furan-2-yl)-2-methoxyethyl]carbamate

These compounds share structural similarities but differ in the position and nature of substituents on the furan ring and the carbamate moiety. The unique combination of the furan ring, methoxypropyl group, and tert-butyl carbamate in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(15)14-10(7-9-16-4)11-6-5-8-17-11/h5-6,8,10H,7,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCPYAYFIIDLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.